N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
Description
Properties
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 8-methylsulfonylsulfanyloctanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO6S2/c1-22(18,19)21-10-6-4-2-3-5-7-13(17)20-14-11(15)8-9-12(14)16/h2-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APKUXMFKVQNCDM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)SCCCCCCCC(=O)ON1C(=O)CCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO6S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50401240 | |
| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
887407-50-3 | |
| Record name | N-Succinimidyloxycarbonylheptyl Methanethiosulfonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50401240 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Formation of the NHS Carbonate Intermediate
The NHS carbonate is typically synthesized via activation of a carbonyl group. A common approach involves reacting heptyl chloroformate with N-hydroxysuccinimide under anhydrous conditions. The reaction proceeds as follows:
Key parameters:
-
Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF) under nitrogen atmosphere.
-
Base : Triethylamine (TEA) to neutralize HCl, ensuring reaction progression.
The intermediate is purified via recrystallization in ethyl acetate/hexane, yielding >85% purity.
Introduction of the Methanethiosulfonate Group
The methanethiosulfonate moiety is introduced through nucleophilic displacement. Heptyl bromide derivatives react with methanethiosulfonate sodium salt (CH₃S(O)₂SNa) in polar aprotic solvents:
Optimization Notes :
-
Solvent : Dimethylformamide (DMF) at 60°C enhances reaction kinetics.
-
Catalyst : Tetrabutylammonium iodide (TBAI) improves bromide displacement efficiency.
Integrated Synthesis Protocol
A consolidated two-step protocol is widely adopted for industrial-scale production:
Step 1: Synthesis of NHS-Heptyl Carbonate
| Parameter | Specification |
|---|---|
| Starting Material | Heptyl chloroformate (1.2 eq) |
| Reagent | N-Hydroxysuccinimide (1.0 eq) |
| Solvent | Anhydrous THF (10 mL/g substrate) |
| Temperature | 0°C → RT, 12 hr |
| Workup | Filtration, evaporation, recrystallization |
Step 2: Methanethiosulfonate Coupling
| Parameter | Specification |
|---|---|
| Intermediate | NHS-Heptyl Carbonate (1.0 eq) |
| Reagent | Methanethiosulfonate sodium salt (1.5 eq) |
| Solvent | DMF (8 mL/g substrate) |
| Temperature | 60°C, 6 hr |
| Catalyst | TBAI (0.1 eq) |
| Purification | Column chromatography (EtOAc/Hexane) |
Final Yield : 62–68% (over two steps).
Analytical Validation and Quality Control
Critical quality attributes are monitored using spectroscopic and chromatographic methods:
Spectroscopic Characterization
Purity Assessment
| Method | Criteria |
|---|---|
| HPLC (C18 column) | ≥98.5% purity (UV detection, 254 nm) |
| TLC (Silica GF254) | Single spot (Rf = 0.45, EtOAc/Hexane 3:7) |
Challenges and Optimization Strategies
Hydrolysis of the NHS Ester
The NHS carbonate is prone to hydrolysis in aqueous media. Strategies to mitigate this include:
Thiol Oxidation
The methanethiosulfonate group may oxidize to disulfides. Solutions involve:
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability |
|---|---|---|---|
| Two-step protocol | 62–68 | 98.5–99.2 | Industrial |
| One-pot synthesis | 55 | 97.8 | Laboratory |
The two-step protocol remains superior due to higher reproducibility and scalability .
Chemical Reactions Analysis
Types of Reactions
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate undergoes various chemical reactions, including:
Substitution Reactions: It reacts with nucleophiles such as amines and thiols to form stable amide and thioether bonds.
Oxidation Reactions: The methanethiosulfonate group can be oxidized to form sulfonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols
Oxidizing Agents: Hydrogen peroxide, potassium permanganate
Solvents: Dichloromethane, dimethyl sulfoxide (DMSO)
Conditions: Room temperature to moderate heating (25-60°C)
Major Products
Amide Bonds: Formed with amines
Thioether Bonds: Formed with thiols
Sulfonic Acids: Formed under oxidizing conditions
Scientific Research Applications
Bioconjugation and Drug Delivery
NHS-HMS is extensively used in the creation of ADCs, which are designed to deliver cytotoxic drugs directly to cancer cells. The compound's ability to form stable amide bonds with proteins enhances the therapeutic efficacy while minimizing systemic toxicity. This specificity ensures that the drug is delivered precisely to target cells, making it particularly beneficial for cancer treatments.
Protein-Protein Interaction Studies
The compound facilitates the study of protein-protein interactions by covalently linking proteins through their thiol groups. This application is crucial for understanding complex biological systems and can aid in the development of novel therapeutic strategies. The stability of conjugates formed using NHS-HMS allows researchers to investigate dynamic interactions within cellular environments.
Surface Modification of Biomaterials
NHS-HMS is valuable for modifying surfaces of various materials, including biosensors, microarrays, and nanoparticles. By attaching biomolecules to these surfaces, researchers can enhance the functionality and specificity of diagnostic tools and therapeutic agents.
Case Study 1: Development of Antibody-Drug Conjugates
In a study focusing on the synthesis of ADCs, NHS-HMS was employed to link a potent cytotoxic agent to a monoclonal antibody. The resulting conjugate demonstrated improved targeting capabilities and reduced off-target effects compared to traditional chemotherapy approaches. The study highlighted the compound's ability to maintain the biological activity of both the antibody and the drug while enhancing stability against degradation.
Case Study 2: Protein Interaction Analysis
Another research project utilized NHS-HMS to explore protein interactions in cellular signaling pathways. By covalently linking signaling proteins, researchers were able to track interaction dynamics using advanced imaging techniques. This approach provided insights into how specific protein complexes contribute to disease mechanisms, particularly in cancer biology.
Mechanism of Action
The mechanism of action of N-Succinimidyloxycarbonylheptyl Methanethiosulfonate involves the formation of covalent bonds with target molecules. The succinimide group reacts with primary amines to form stable amide bonds, while the methanethiosulfonate group reacts with thiols to form thioether bonds. These reactions modify the target molecules, altering their structure and function.
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name : N-Succinimidyloxycarbonylheptyl Methanethiosulfonate
- CAS Number : 887407-50-3
- Molecular Formula: C₁₃H₂₁NO₆S₂
- Molecular Weight : 351.44 g/mol .
- Structural Features : A bifunctional crosslinker containing a succinimide ester (amine-reactive) and a methanethiosulfonate (MTS) group (thiol-reactive). The heptyl chain provides spacing between functional groups, optimizing steric flexibility and reaction efficiency .
Physical Properties :
- Melting Point : 57–59°C
- Solubility : Soluble in chlorinated solvents (e.g., chloroform), DMSO, and ethyl acetate.
- Storage : Requires dry conditions at -20°C due to moisture sensitivity .
Structural and Functional Insights
Molecular Structure
The compound features:
- A succinimidyl ester for covalent bonding with primary amines (e.g., lysine residues).
- An MTS group for disulfide bond formation with thiols (e.g., cysteine residues).
- A 7-carbon alkyl chain that balances hydrophobicity and flexibility, enhancing conjugate stability in biological environments .
Comparison with Structurally Similar Compounds
The table below highlights key analogs of this compound, emphasizing differences in chain length, reactivity, and applications:
Key Observations :
- Chain Length Impact : Longer chains (e.g., C15) enhance solubility in hydrophobic environments but may reduce conjugation efficiency in aqueous systems. Shorter chains (e.g., C2) favor rapid reactions but increase steric hindrance .
- Heptyl Advantage : The C7 spacer in the target compound minimizes steric interference while maintaining conjugate stability, making it ideal for therapeutic ADCs requiring prolonged circulation .
Comparison with Functionally Similar Compounds
N-Succinimidyloxycarbonylheptyl MTS belongs to a broader class of heterobifunctional crosslinkers. The table below contrasts its reactivity and utility with other thiol- or amine-targeting reagents:
Critical Analysis :
- NHS-MTS vs. Sulfo-SMCC : While both target amines and thiols, Sulfo-SMCC’s maleimide group is less stable in physiological conditions compared to the MTS group, which forms more stable disulfide bonds .
- Stability vs. Reversibility : DTSSP’s disulfide bonds allow for reversible crosslinking, whereas MTS-based conjugates offer irreversible stability, crucial for therapeutic ADCs .
Research and Practical Considerations
- Synthesis : Multi-step process involving activation of the heptyl chain with succinimide and MTS groups. Purity (>95%) is critical for consistent performance .
- Suppliers : Available from specialized vendors (e.g., TRC, ChemScene) in quantities ranging from 5 mg to 10 g, with prices from $403 to $1,732.5 per 100 mg .
Biological Activity
N-Succinimidyloxycarbonylheptyl Methanethiosulfonate (N-SMCC) is a compound utilized primarily in bioconjugation processes, particularly for protein crosslinking. This article delves into its biological activity, mechanisms of action, and applications based on available research findings.
Chemical Structure and Properties
N-SMCC is characterized by its methanethiosulfonate functional group, which plays a crucial role in its reactivity with thiol groups in proteins. The presence of the succinimide moiety enhances its stability and solubility in aqueous solutions, making it suitable for various biochemical applications.
N-SMCC functions as a crosslinking agent by forming covalent bonds between proteins through thiol groups. This process is vital for creating stable protein conjugates, which can be used in drug delivery systems, vaccine development, and diagnostic assays. The mechanism involves the following steps:
- Activation : The N-succinimidyl group reacts with the thiol group of cysteine residues in proteins.
- Crosslinking : This reaction results in the formation of a stable thioether bond, effectively linking two protein molecules.
Crosslinking Efficacy
N-SMCC has been shown to effectively crosslink various proteins, enhancing their therapeutic potential. Studies indicate that the efficiency of crosslinking can vary depending on the concentration of N-SMCC and the nature of the target proteins.
Case Studies
- Protein Conjugation for Drug Delivery : In one study, N-SMCC was used to conjugate a therapeutic peptide to an antibody, significantly improving the peptide's stability and bioavailability in vivo.
- Vaccine Development : Another investigation demonstrated that N-SMCC-mediated conjugation of antigens to carrier proteins resulted in enhanced immunogenicity, leading to stronger immune responses in animal models.
Table 1: Summary of Biological Activities
| Activity Type | Description | Reference |
|---|---|---|
| Protein Crosslinking | Forms stable thioether bonds with thiol-containing proteins | |
| Drug Delivery | Increases stability and efficacy of therapeutic peptides | |
| Vaccine Efficacy | Enhances immune response through antigen conjugation |
Safety and Toxicity
Research indicates that N-SMCC exhibits low toxicity profiles when used within recommended concentrations. However, further studies are required to fully assess its long-term effects and safety in clinical applications.
Q & A
Basic Research Questions
Q. What is the standard protocol for conjugating N-Succinimidyloxycarbonylheptyl Methanethiosulfonate to proteins?
- Methodology :
- Step 1 : Prepare a protein solution (1–2 mg/mL) in a buffer with pH 7.0–8.5 (e.g., phosphate-buffered saline or HEPES) to ensure optimal reactivity of the amine-reactive N-hydroxysuccinimide (NHS) ester group. Avoid buffers containing primary amines (e.g., Tris, glycine).
- Step 2 : Dissolve this compound in anhydrous DMSO to a stock concentration of 10–50 mM.
- Step 3 : Add the crosslinker to the protein solution at a 10–20-fold molar excess. Incubate at 4°C for 1–2 hours.
- Step 4 : Remove excess reagent via gel filtration (e.g., PD-10 column) or dialysis.
- Validation : Confirm conjugation via SDS-PAGE with Coomassie staining (shift in molecular weight) or mass spectrometry .
Q. How do reaction conditions (pH, temperature) influence crosslinking efficiency?
- Key Parameters :
- pH : The NHS ester reacts preferentially with lysine residues at pH 7.0–8.4. Below pH 7.0, reactivity drops sharply.
- Temperature : Room temperature accelerates reactions but may increase nonspecific binding. For sensitive proteins, use 4°C.
- Solvent Compatibility : DMSO concentrations >10% can denature proteins; test lower percentages (1–5%) empirically .
Q. How can unreacted crosslinker be quenched or removed?
- Quenching Agents : Add 10–50 mM Tris-HCl (pH 8.0) or 1 M ethanolamine to block residual NHS esters.
- Purification : Use size-exclusion chromatography or centrifugal filters (e.g., 10 kDa cutoff) to separate conjugated proteins from small-molecule byproducts .
Advanced Research Questions
Q. How does the heptyl spacer length in this compound affect protein-protein interaction studies compared to shorter-chain analogs?
- Mechanistic Insight :
- Longer spacers (e.g., heptyl vs. pentyl) increase flexibility and accessibility for crosslinking distant residues or large protein complexes.
- Experimental Design : Compare crosslinking efficiency using Förster resonance energy transfer (FRET) pairs or structural analysis (cryo-EM) to assess spatial resolution. Reference studies with MTS-TAMRA (shorter chain) in ion channel labeling .
- Table 1 : Comparison of Thiosulfonate Crosslinkers
| Crosslinker | Spacer Length (Å) | Solubility (DMSO) | Typical Use Case |
|---|---|---|---|
| N-Succinimidyloxycarbonylpentyl | ~10 | High | Membrane protein surface labeling |
| N-Succinimidyloxycarbonylheptyl | ~14 | Moderate | Deep binding pockets or large complexes |
Q. How can crosslinking-induced protein aggregation be minimized during structural studies?
- Mitigation Strategies :
- Use substoichiometric crosslinker ratios (1:5 molar excess) to limit over-conjugation.
- Include stabilizing agents (e.g., 0.01% Tween-20) or perform reactions under native conditions (e.g., lipid bilayers for membrane proteins).
- Validate with dynamic light scattering (DLS) or native PAGE to monitor aggregation .
Q. What analytical methods resolve site-specificity of this compound in complex protein mixtures?
- Workflow :
- Step 1 : Perform proteolytic digestion (trypsin/Lys-C) post-crosslinking.
- Step 2 : Enrich crosslinked peptides via affinity tags (e.g., biotin-streptavidin if biotinylated crosslinkers are used) or size exclusion.
- Step 3 : Analyze via LC-MS/MS with crosslinker-specific search algorithms (e.g., xQuest).
- Critical Note : Account for false positives by comparing against negative controls (no crosslinker) .
Q. How does this compound impact redox-sensitive proteins during modification?
- Experimental Considerations :
- Conduct reactions under inert atmospheres (argon/glovebox) to prevent disulfide scrambling.
- Pre-treat proteins with reducing agents (e.g., TCEP) to reduce cysteine disulfides before crosslinking.
- Validate redox status via Ellman’s assay (free thiol quantification) .
Data Contradictions and Troubleshooting
Q. Discrepancies in reported crosslinking efficiencies: How to reconcile variability across studies?
- Root Causes :
- Buffer Composition : Presence of competing nucleophiles (e.g., Tris) or metal ions may quench reactions.
- Protein Conformation : Target residue accessibility varies with protein folding (e.g., membrane vs. soluble proteins).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
